molecular formula C20H14ClNO4 B2615206 N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide CAS No. 338404-97-0

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide

Cat. No. B2615206
CAS RN: 338404-97-0
M. Wt: 367.79
InChI Key: UOJQZNHDARQMHC-UHFFFAOYSA-N
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Description

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide, also known as N-methyl-4-chlorobenzenecarboxamide (MCCB), is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 229.7 g/mol, and is soluble in water and most organic solvents. MCCB is a versatile compound with a wide range of potential applications in the fields of biology, chemistry, and medicine.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystallographic Analysis : Compounds related to N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide have been synthesized, showcasing their ability to form centrosymmetric hydrogen-bonded dimers, indicating potential applications in molecular engineering and crystallography. These interactions are facilitated through N–H···O bonds and further stabilized by π–π interactions and weak C–H···O hydrogen bonds, suggesting their relevance in the study of supramolecular chemistry and material science (Kranjc et al., 2012).

  • Enaminone Synthesis and Structural Analysis : The compound's derivatives have been involved in the synthesis of enaminones, with studies focusing on their structural elucidation through NMR spectroscopy and X-ray diffraction. These studies provide insights into tautomerism and hydrogen bonding, which are crucial in understanding the chemical behavior and potential applications in catalysis and as intermediates in organic synthesis (Brbot-Šaranović et al., 2001).

Antimicrobial and Biological Activity

  • Antimicrobial Applications : The synthesis of amide derivatives of pyranone, related to the structure , has been observed to exhibit antimicrobial activity. This includes activities against bacteria like Staphylococcus aureus, Entrococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans. This suggests the compound's potential or its derivatives in the development of new antimicrobial agents (Aytemir et al., 2003).

  • Biological Activity in Heterocyclic Compounds Synthesis : The compound's framework has been utilized in the synthesis of heterocyclic compounds, which have shown promising biological activities. This includes the synthesis of pyrazole and pyrimidine derivatives, which have been tested for insecticidal and antibacterial potential, indicating the compound's relevance in medicinal chemistry and drug design (Deohate & Mulani, 2020).

properties

IUPAC Name

N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c1-12-16(18(23)13-5-3-2-4-6-13)11-17(20(25)26-12)22-19(24)14-7-9-15(21)10-8-14/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJQZNHDARQMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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